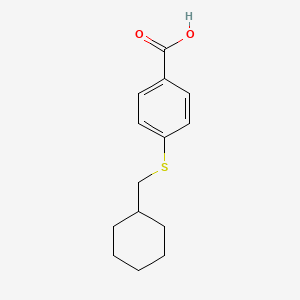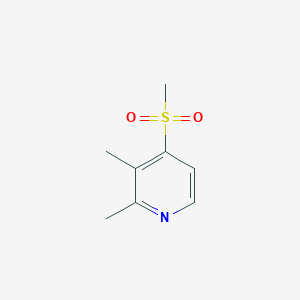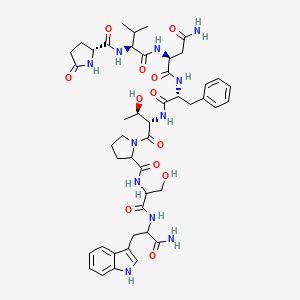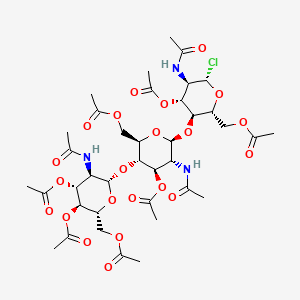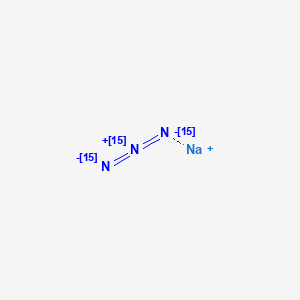
sodium;bis(15N)(azanidylidene)(15N)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The key reagent for the synthesis of all (15N)3-labeled compounds, sodium (15N)3-azide, is prepared by the oxidation of commercially available (15N)2-hydrazine mono-hydrate with 15N-isoamyl nitrite. The synthesis involves several steps, typically ranging from 3 to 5, using commercially available reagents.
Industrial Production Methods: : Industrial production of sodium;bis(15N)(azanidylidene)(15N)azanium involves strict process parameter control to ensure product quality. The compound is synthesized in flexible batch sizes to meet the varying needs of global customers.
Analyse Des Réactions Chimiques
Types of Reactions: : Sodium;bis(15N)(azanidylidene)(15N)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different nitrogen-containing products.
Reduction: Reduction reactions can convert the azide group into amines or other nitrogen derivatives.
Substitution: The azide group can be substituted with other functional groups to form a wide range of derivatives.
Common Reagents and Conditions: : Common reagents used in these reactions include trifluoromethylazoalkanes, which react with sodium azide to form 5-azidotetrazoles. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products: : Major products formed from these reactions include various azide derivatives, which are used in synthetic methodologies leading to acyclic and cyclic nitrogen compounds.
Applications De Recherche Scientifique
Chemistry: : In chemistry, sodium;bis(15N)(azanidylidene)(15N)azanium is used as a chemical reference for identification, qualitative, and quantitative analysis. It is also employed in studying reaction mechanisms and kinetics using nuclear magnetic resonance (NMR) spectroscopy.
Biology: : In biological research, the compound is used for metabolic pathway studies through stable isotope labeling. It helps researchers understand the metabolic processes in vivo safely.
Medicine: : In medicine, this compound is used in clinical diagnostics, including imaging, diagnosis, and newborn screening. It is also involved in the synthesis of drugs such as Zidovudin (AZT), an anti-AIDS medication, and Oseltamivir (Tamiflu), an anti-influenza drug.
Industry: : Industrially, the compound is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contamination. It is also employed in the preparation of various azide derivatives used in different industrial applications.
Mécanisme D'action
The mechanism of action of sodium;bis(15N)(azanidylidene)(15N)azanium involves its ability to act as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI). The azide moieties, unique linear species containing three nitrogen atoms, represent an attractive class of molecular tags for this imaging technique. The compound exhibits long-lasting hyperpolarization lifetimes and high polarization levels, making it a powerful spin storage for hyperpolarization.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Azide: The non-isotopically labeled version of sodium;bis(15N)(azanidylidene)(15N)azanium.
Potassium Azide: Another azide compound with similar chemical properties but different cation.
Lithium Azide: Similar to sodium azide but with lithium as the cation.
Uniqueness: : this compound is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in NMR spectroscopy and hyperpolarized MRI applications. The isotopic labeling allows for more precise studies of metabolic pathways and reaction mechanisms compared to non-labeled azide compounds.
Propriétés
Formule moléculaire |
N3Na |
|---|---|
Poids moléculaire |
67.9900960 g/mol |
Nom IUPAC |
sodium;bis(15N)(azanidylidene)(15N)azanium |
InChI |
InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1; |
Clé InChI |
PXIPVTKHYLBLMZ-HCULJTSZSA-N |
SMILES isomérique |
[15N-]=[15N+]=[15N-].[Na+] |
SMILES canonique |
[N-]=[N+]=[N-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


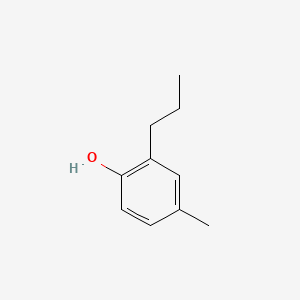
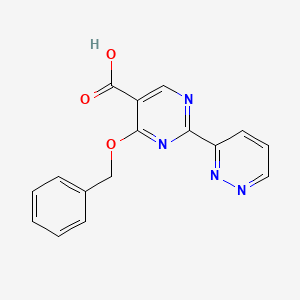
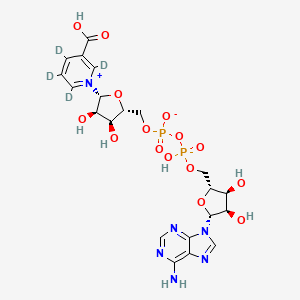

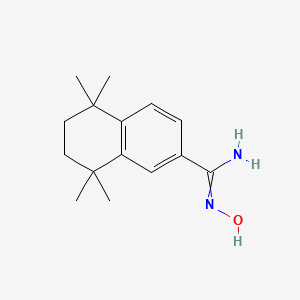

![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
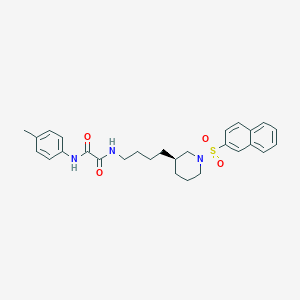
![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(3-(1,4-Dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13851970.png)
